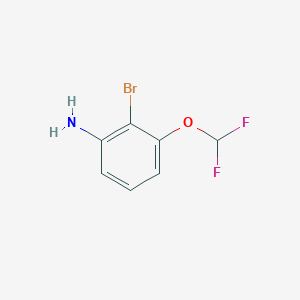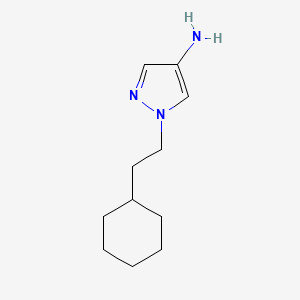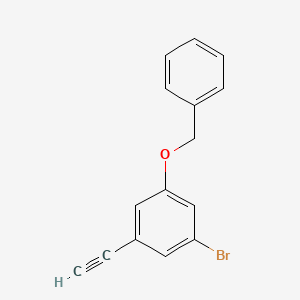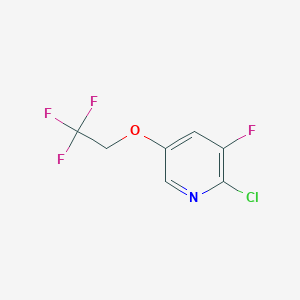
Titanium, 2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappaOtris(dodecylbenzenesulfonato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- is a complex organotitanium compound with the molecular formula C66H108O12S3Ti and a molecular weight of 1138.86 . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- typically involves the reaction of titanium tetrachloride with organic ligands such as 2,2-bis(2-propenyloxy)methyl-1-butanol and dodecylbenzenesulfonic acid . The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium complexes.
Substitution: The organic ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Scientific Research Applications
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting the desired chemical transformations . In biomedical applications, the compound’s interaction with cellular components and its ability to generate reactive oxygen species contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O)-: This compound has a similar structure but different ligands, leading to variations in its chemical properties and applications.
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(neodecanoato-.kappa.O)-: Another similar compound with different ligands, affecting its reactivity and uses.
Uniqueness
The uniqueness of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)- lies in its specific combination of ligands, which impart distinct chemical properties and make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C66H112O12S3Ti |
|---|---|
Molecular Weight |
1241.7 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;2-dodecylbenzenesulfonic acid;titanium |
InChI |
InChI=1S/3C18H30O3S.C12H22O3.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);4-5,13H,1-2,6-11H2,3H3; |
InChI Key |
FVKWMMJYBVSFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



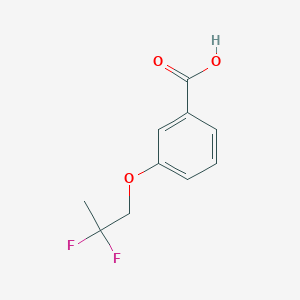

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
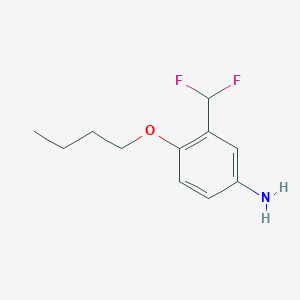
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
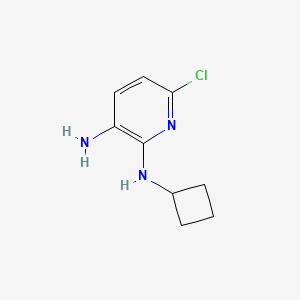
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)
